molecular formula C13H19NO2 B071801 2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid CAS No. 189640-37-7

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid

Cat. No.: B071801
CAS No.: 189640-37-7
M. Wt: 221.29 g/mol
InChI Key: SASKPRUTXWPBDF-UHFFFAOYSA-N
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Description

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid is an organic compound with the molecular formula C13H19NO2. It is characterized by the presence of a cyano group, a methyl group, and a hexenoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with cyanoacetic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-methylbut-2-enoic acid: Another cyano-containing compound with similar reactivity.

    2-Cyano-4’-methylbiphenyl: Used in the synthesis of pharmaceuticals.

    Ethyl 2-cyano-3-methyl-2-butenoate: Known for its use in organic synthesis.

Uniqueness

Its combination of a cyano group with a hexenoic acid backbone makes it a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)5-7-13(9-14,12(15)16)8-6-11(3)4/h5-6H,7-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASKPRUTXWPBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC=C(C)C)(C#N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379716
Record name 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189640-37-7
Record name 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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